2-(1-Adamantyl)-4-bromophenol
Overview
Description
2-(1-Adamantyl)-4-bromophenol is an organic compound that features a bromine atom and an adamantyl group attached to a phenol ring The adamantyl group is a bulky, tricyclic structure derived from adamantane, which is known for its stability and rigidity
Mechanism of Action
Target of Action
Adamantane derivatives have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to various downstream effects.
Biochemical Pathways
Adamantane derivatives are known to participate in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This can lead to the production of a variety of products incorporating diverse functional groups .
Pharmacokinetics
The adamantyl scaffold is known to enhance the pharmacokinetics of modified drug candidates due to its lipophilicity and ability to ensure drug stability .
Result of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)-4-bromophenol typically involves the bromination of 2-(1-Adamantyl)phenol. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination reactors where 2-(1-Adamantyl)phenol is treated with bromine in the presence of a solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the adamantyl group.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles
Properties
IUPAC Name |
2-(1-adamantyl)-4-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrO/c17-13-1-2-15(18)14(6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXKHIVLGWPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(1-Adamantyl)-4-bromophenol in pharmaceutical synthesis?
A: this compound serves as a key intermediate in the production of Adapalene [, , ]. This compound undergoes further chemical transformations, including methylation and condensation reactions, to ultimately yield Adapalene.
Q2: What are the common methods for synthesizing this compound?
A2: The synthesis of this compound typically involves the alkylation of 4-bromophenol with 1-adamantanol. Several methods have been explored, including:
- Acid-catalyzed alkylation: This method utilizes strong acids like sulfuric acid to catalyze the reaction []. While effective, it can lead to waste generation and require further purification steps.
- Ion-exchange resin catalysis: This approach employs commercially available and recyclable ion-exchange sulfonic acid resins as catalysts in acetic acid []. This method offers a cleaner route with minimal waste generation, as the byproduct (water) can be converted back to acetic acid.
Q3: What are the advantages of using ion-exchange resin catalysis in the synthesis of this compound?
A3: Ion-exchange resin catalysis offers several benefits over traditional acid-catalyzed methods:
- Reduced waste: The only byproduct generated is water, which can be converted back to the solvent (acetic acid) [], making the process near waste-free.
- Catalyst recyclability: The ion-exchange resin can be easily recovered by filtration and reused multiple times without significant activity loss [], contributing to a more sustainable process.
Q4: Are there any pilot-scale processes developed for the production of Adapalene that utilize this compound?
A: Yes, researchers have developed pilot-scale processes for Adapalene synthesis that use this compound as a key intermediate. These processes often incorporate optimized reaction conditions and purification strategies to enhance yield and cost-effectiveness [].
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